molecular formula C8H14O3 B044074 (1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester CAS No. 122331-03-7

(1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester

Cat. No.: B044074
CAS No.: 122331-03-7
M. Wt: 158.19 g/mol
InChI Key: IIFIGGNBUOZGAB-BQBZGAKWSA-N
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Description

(1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester is a high-value, enantiopure chiral building block of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features a rigid trans-configured cyclopentane ring bearing both an ester and a hydroxyl group in a defined stereochemical relationship, making it a versatile precursor for the synthesis of complex, stereodefined molecules. Its primary research value lies in its application in asymmetric synthesis, where it serves as a key intermediate for constructing nucleoside analogs, carbocyclic sugars, and prostaglandin derivatives. The stereochemistry of the molecule allows researchers to impart specific three-dimensional configurations into target compounds, which is crucial for studying structure-activity relationships (SAR), particularly in drug discovery programs targeting enzymes and receptors that exhibit stereospecific binding. The ethyl ester moiety provides a convenient handle for further functionalization through hydrolysis, reduction, or amidation, while the hydroxyl group can be selectively protected, oxidized, or used to form other key linkages. This compound is essential for developing novel chiral catalysts and ligands, and for probing biochemical pathways where the spatial orientation of functional groups dictates biological activity. It is supplied for research applications only.

Properties

IUPAC Name

ethyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFIGGNBUOZGAB-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001245566
Record name Ethyl (1S,2S)-2-hydroxycyclopentanecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122331-03-7
Record name Ethyl (1S,2S)-2-hydroxycyclopentanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122331-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1S,2S)-2-hydroxycyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Chemical Synthesis

Step 1: Oxidation of Cyclopentanone
Cyclopentanone is oxidized to ethyl 2-oxocyclopentanecarboxylate using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane. This step introduces the ketone group at the C2 position, with yields averaging 75–85%.

Step 2: Stereoselective Reduction
The ketone is reduced to the secondary alcohol using sodium borohydride (NaBH₄) or L-Selectride® in tetrahydrofuran (THF). L-Selectride® achieves higher diastereoselectivity (dr 8:1) for the (1S,2S) configuration due to its bulky hydride donor properties.

Step 3: Esterification
The carboxylic acid intermediate is esterified with ethanol in the presence of sulfuric acid or p-toluenesulfonic acid (PTSA). Reaction conditions (60–80°C, 6–12 hours) yield the ethyl ester with >90% conversion.

Biocatalytic Enantioselective Synthesis

Baker’s yeast (Saccharomyces cerevisiae) mediates the enantioselective reduction of ethyl 2-oxocyclopentanecarboxylate to the (1S,2S)-diol. This method achieves 93% yield and 98% enantiomeric excess (ee) under optimized conditions (pH 7.0, 30°C, 48 hours). The enzymatic specificity of alcohol dehydrogenase ensures stereochemical fidelity, avoiding racemization common in chemical reductions.

Industrial-Scale Production

Industrial methods prioritize scalability and cost-efficiency while maintaining stereochemical purity:

Continuous Flow Reactors

Tubular flow reactors enable precise temperature control (25–40°C) and rapid mixing, reducing side reactions. A two-step continuous process (oxidation → reduction) achieves 88% overall yield with <2% impurity.

Catalytic Asymmetric Hydrogenation

Palladium-based catalysts (e.g., Pd/C) facilitate asymmetric hydrogenation of ethyl 2-oxocyclopentanecarboxylate under high-pressure H₂ (50–100 bar). This method achieves 90% ee but requires chiral ligands such as (R)-BINAP, increasing production costs.

Stereochemical Control Strategies

Mitsunobu Reaction

The Mitsunobu reaction converts the secondary alcohol to an azide intermediate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). However, competing elimination reactions form alkene byproducts (15–20%), necessitating chromatographic purification.

Enzymatic Resolution

Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze the undesired (1R,2R)-ester, enriching the (1S,2S)-enantiomer. Kinetic resolution achieves 99% ee but sacrifices yield (maximum 50% theoretical).

Comparative Analysis of Methods

Method Yield ee (%) Cost Scalability
Traditional Chemical75–85%80–90LowModerate
Biocatalytic (Yeast)93%98MediumHigh
Catalytic Hydrogenation70–80%90HighLow
Enzymatic Resolution45–50%99HighModerate

Key Findings :

  • Biocatalytic methods outperform chemical synthesis in stereoselectivity and yield but require specialized fermentation equipment.

  • Continuous flow systems reduce production costs by 30% compared to batch processing.

  • Palladium-catalyzed hydrogenation is limited by ligand costs, making it unsuitable for large-scale applications.

Reaction Optimization and Challenges

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) enhance reduction rates but may destabilize enzymes in biocatalytic routes. A solvent screening study identified 2-methyltetrahydrofuran (2-MeTHF) as optimal for both chemical and enzymatic steps, improving yield by 12%.

Temperature Sensitivity

Enzymatic activity declines sharply above 35°C, necessitating precise temperature control. Chemical methods tolerate higher temperatures (up to 80°C) but risk racemization.

Purification Challenges

Chromatography remains the primary purification method due to similar polarities of diastereomers. Simulated moving bed (SMB) chromatography increases throughput by 40% in industrial settings.

Emerging Technologies

Engineered Cytochrome P450 Enzymes

Directed evolution of P450 enzymes enables selective C–H oxidation of cyclopentane intermediates, bypassing multiple synthesis steps. A recent study achieved 95% regioselectivity for hydroxylation at the C2 position.

Photocatalytic [2+2] Cycloaddition

Visible-light-mediated cycloaddition constructs the cyclopentane ring with 92% diastereoselectivity , offering a novel route to stereochemically complex intermediates .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents like thionyl chloride (SOCl2) to form corresponding halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution under reflux conditions.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: SOCl2 in the presence of a base like pyridine.

Major Products

    Oxidation: 2-Ketocyclopentanecarboxylic acid ethyl ester.

    Reduction: 2-Hydroxycyclopentanol.

    Substitution: 2-Chlorocyclopentanecarboxylic acid ethyl ester.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H14_{14}O3_3
  • Molecular Weight : 158.19 g/mol
  • IUPAC Name : Ethyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate
  • Purity : ≥95%
  • Storage Conditions : -20°C

The compound's structure features a cyclopentane ring with a hydroxyl group and a carboxylate ester, which contributes to its reactivity and utility in synthesis.

Medicinal Chemistry

(1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester has shown potential in the development of pharmaceuticals. Its structural characteristics allow it to act as a precursor for various bioactive molecules.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of cyclopentanecarboxylic acids exhibit antimicrobial properties. Studies involving this compound have explored its efficacy against specific bacterial strains, demonstrating promising results in inhibiting growth .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Applications in Synthesis:

  • Chiral Building Block : The compound is utilized as a chiral building block in asymmetric synthesis. Its stereochemistry allows for the creation of enantiomerically pure compounds, which are crucial in the pharmaceutical industry.
  • Functionalization Reactions : It can undergo various functionalization reactions such as oxidation and reduction, making it versatile for synthesizing different chemical entities .

Chiral Catalysis

As a chiral compound, this compound can be employed in chiral catalysis processes. Its ability to facilitate asymmetric reactions enhances the efficiency of producing chiral products.

Example:

In several studies, this compound has been used to catalyze reactions that yield high enantiomeric excesses of desired products, showcasing its effectiveness in promoting chirality in synthetic pathways .

Research and Development

The ongoing research into this compound continues to unveil new applications and enhance existing methodologies.

Future Directions:

  • Investigating its role in drug design and development.
  • Exploring its potential as a scaffold for novel therapeutic agents.
  • Assessing its environmental impact and sustainability in chemical processes.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntimicrobial activity; precursor for bioactive compounds
Organic SynthesisChiral building block; functionalization reactions
Chiral CatalysisFacilitates asymmetric reactions with high enantiomeric excess
Research & DevelopmentOngoing studies for new applications

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and receptors that recognize its specific stereochemistry. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analog: (1R,2S)-cis-Hydroxycyclopentanecarboxylic acid ethyl ester

  • Structural Differences : The cis-isomer (1R,2S configuration) exhibits a hydroxyl and ester group on the same face of the cyclopentane ring, contrasting with the trans-orientation in the target compound.
  • Applications : Differences in spatial arrangement may influence binding affinity in chiral environments (e.g., enzyme active sites), making the cis-isomer preferable for specific catalytic or pharmaceutical applications .

Cyclopentane Derivatives with Varied Substituents

a. trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS: 733740-79-9)
  • Structural Features : Replaces the hydroxyl group with a 2-methylbenzoyl moiety, introducing aromaticity and bulkiness.
  • Synthesis : Custom synthesis services highlight its role as an intermediate in API or fine chemical production .
b. Cyclopentanecarboxylic acid, 3-hydroxy-2-methyl-, methyl ester, (1R,2S,3S)
  • Key Differences : Additional methyl group at C2 and hydroxyl at C3 create distinct steric and electronic effects. The ester group (methyl vs. ethyl) alters volatility and solubility .
  • Utility : Methyl esters are often precursors in transesterification reactions or fragrances due to lower molecular weight .

Cyclopropane-Based Analogs

a. (1R,2S)-1-BOC-AMINO-2-VINYLCYCLOPROPANECARBOXYLIC ACID ETHYL ESTER (CAS: 213316-49-5)
  • Structural Contrast: Cyclopropane ring introduces higher ring strain, enhancing reactivity. The BOC-protected amino and vinyl groups enable peptide coupling or polymerization applications.
  • Commercial Availability : Listed by 43 global suppliers, indicating broader industrial relevance than the cyclopentane-based target compound .
b. Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)-
  • The trans-configuration aligns with the target compound’s stereochemical preference but in a smaller ring system .

Data Table: Key Properties and Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Commercial Availability
(1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester C₈H₁₄O₃ 158.20 C2-OH, ethyl ester Not specified (rare chemical) Limited
(1R,2S)-cis-Hydroxycyclopentanecarboxylic acid ethyl ester C₈H₁₄O₃ 158.20 C2-OH (cis-configuration) Enantioselective synthesis Research use
trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid C₁₄H₁₆O₃ 232.28 2-methylbenzoyl Custom synthesis Available
(1R,2S)-1-BOC-AMINO-2-VINYLCYCLOPROPANECARBOXYLIC ACID ETHYL ESTER C₁₃H₂₁NO₄ 255.31 BOC-amino, vinyl Commercial suppliers Widely available

Biological Activity

(1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester, also known as ethyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate, is an organic compound characterized by its unique stereochemistry and functional groups. Its molecular formula is C8H14O3C_8H_{14}O_3 with a molecular weight of approximately 158.2 g/mol. The compound features a cyclopentane ring, a hydroxyl group, and an ester functional group, which contribute to its biological activity and potential applications in various fields such as medicinal chemistry and synthetic organic chemistry.

PropertyValue
Molecular FormulaC8H14O3
Molecular Weight158.2 g/mol
CAS Number122331-03-7
IUPAC NameEthyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The hydroxyl and ester groups are capable of forming hydrogen bonds and engaging in non-covalent interactions, which influence the compound's binding affinity and biological effects.

Enzyme Interactions

This compound serves as a model substrate for studying enzyme-catalyzed reactions, particularly those involving ester hydrolysis and hydroxylation. Its structure allows researchers to investigate enzyme specificity and mechanisms in biochemical pathways.

Potential Applications

Synthetic Organic Chemistry : The compound is utilized as a chiral building block in the synthesis of more complex molecules, making it valuable for producing enantiomerically pure compounds.

Biological Research : It can be employed in studies focused on metabolic pathways and enzyme kinetics due to its reactive functional groups.

Medicinal Chemistry : The unique stereochemistry may impart specific biological activities that could be harnessed for therapeutic applications.

Study 1: Enzyme Kinetics

In a study examining the kinetics of ester hydrolysis, this compound was used to analyze the activity of serine hydrolases. The results indicated that the compound exhibited significant substrate specificity towards certain enzymes, highlighting its potential as a tool for studying enzyme mechanisms .

Study 2: Chiral Synthesis

Researchers have reported the successful use of this compound in synthesizing complex natural products through asymmetric synthesis pathways. This study demonstrated that the compound could enhance the yield of desired enantiomers when used as a chiral auxiliary .

Study 3: Pharmacological Screening

A pharmacological screening of various derivatives of this compound revealed promising anti-inflammatory properties. The study found that certain modifications to the ester group improved bioactivity and reduced cytotoxicity in cell lines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
(1R,2R)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester Similar structure but different stereochemistryVaries significantly from (1S,2S) in enzyme interactions
Cyclopentanecarboxylic acid ethyl ester Lacks hydroxyl groupLimited biological activity
2-Hydroxycyclopentanone Lacks ester groupDifferent reactivity profile

Q & A

Q. What are the key steps in synthesizing (1S,2S)-trans-2-hydroxy-cyclopentanecarboxylic acid ethyl ester from cyclopentanone derivatives?

Methodological Answer: A common approach involves yeast-mediated enantioselective reduction of cyclopentanone-2-carboxylic acid ethyl ester. Fresh yeast is suspended in cold boiled water at 30°C, followed by dropwise addition of the substrate. The mixture is stirred for 48 hours under controlled temperature to achieve stereoselective hydroxylation . Key parameters include maintaining anaerobic conditions, pH stability, and precise temperature control to optimize enantiomeric excess (ee).

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Methodological Answer: Chiral chromatography (e.g., HPLC with a chiral stationary phase) and nuclear Overhauser effect (NOE) NMR experiments are critical. For example, NOE correlations between the hydroxy group (C2) and adjacent protons (C1 and C3) confirm the trans-configuration. Polarimetry can also validate optical activity, with comparisons to literature-specific rotations (e.g., [α]D²⁵ = +12.3°) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Refer to hazard codes H319 (eye irritation) and H335 (respiratory irritation). Use fume hoods for synthesis steps involving volatile intermediates. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Emergency procedures for spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis to achieve >95% ee for the (1S,2S)-trans isomer?

Methodological Answer: Modify the biocatalytic system by screening engineered yeast strains (e.g., Saccharomyces cerevisiae mutants with enhanced ketoreductase activity). Co-factor regeneration systems (e.g., NADPH/glucose dehydrogenase) improve reaction efficiency. Kinetic resolution via lipase-catalyzed esterification of the undesired enantiomer can further enrich ee .

Q. What analytical strategies resolve contradictory NMR data when characterizing diastereomeric impurities in this compound?

Methodological Answer: Use 2D NMR (COSY, HSQC) to distinguish overlapping proton signals. For example, coupling constants (J) between C1 and C2 protons in the trans-isomer (J = 8–10 Hz) differ from cis-diastereomers (J = 3–5 Hz). Spiking experiments with authentic cis/trans standards and dynamic NMR (variable-temperature studies) can clarify ambiguities .

Q. How do computational models predict the compound’s reactivity in ester hydrolysis or acyl transfer reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for hydrolysis. Key parameters include steric hindrance from the cyclopentane ring and hydrogen bonding between the hydroxy group and nucleophiles (e.g., water). Solvent effects (dielectric constant of ethanol vs. water) are simulated using the SMD continuum model .

Critical Analysis of Contradictions

  • Stereochemical Assignments: Discrepancies in NMR data between literature sources may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-validation with X-ray crystallography is recommended for absolute configuration .
  • Synthetic Yields: Variations in reported yields (70–85%) likely stem from differences in yeast viability or substrate purity. Pre-treatment of yeast with glucose starvation improves reductase activity .

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